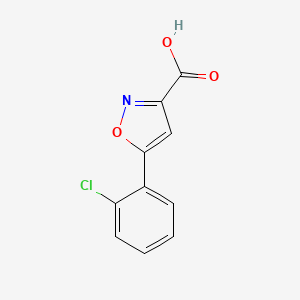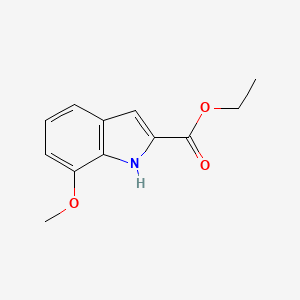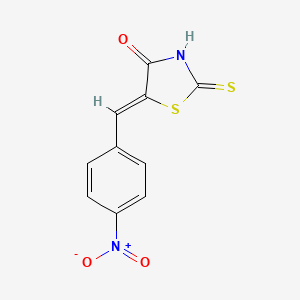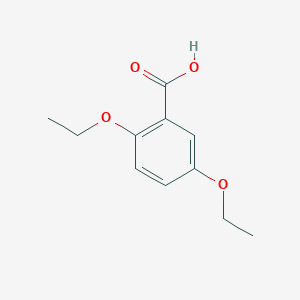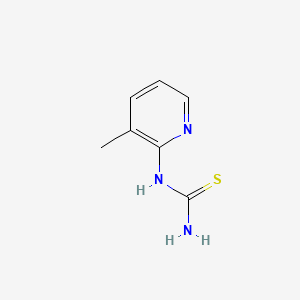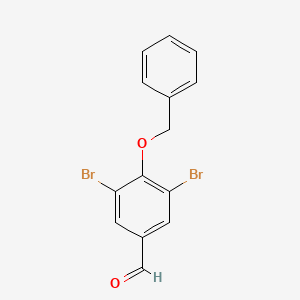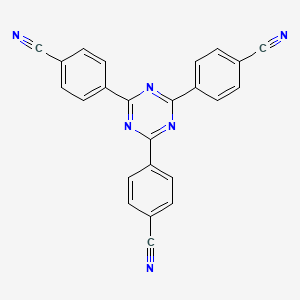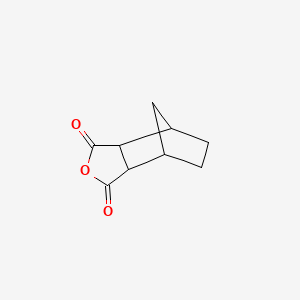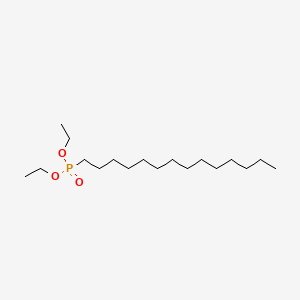
十四烷基膦酸二乙酯
概述
描述
Diethyl 1-tetradecanephosphonate is an organophosphorus compound with the molecular formula C18H39O3P. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is also known as 1-Tetradecanephosphonic acid diethyl ester and has a molecular weight of 334.47 g/mol .
科学研究应用
Diethyl 1-tetradecanephosphonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for phosphonate metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and surfactants
作用机制
Biochemical Pathways
Diethyl 1-tetradecanephosphonate may potentially be involved in various biochemical pathways. Phosphonates, the class of compounds to which Diethyl 1-tetradecanephosphonate belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
生化分析
Biochemical Properties
Diethyl 1-Tetradecylphosphonate plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the phosphorylation process, which is critical for regulating protein function and signaling pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
Diethyl 1-Tetradecylphosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation state of proteins, leading to changes in signal transduction pathways. Additionally, Diethyl 1-Tetradecylphosphonate can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Diethyl 1-Tetradecylphosphonate involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, Diethyl 1-Tetradecylphosphonate can inhibit enzymes involved in metabolic pathways by forming stable covalent bonds with their active sites. This interaction can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 1-Tetradecylphosphonate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Diethyl 1-Tetradecylphosphonate remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of Diethyl 1-Tetradecylphosphonate vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant adverse effects. At higher doses, Diethyl 1-Tetradecylphosphonate can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
Diethyl 1-Tetradecylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes. For example, Diethyl 1-Tetradecylphosphonate can inhibit enzymes involved in the synthesis of phospholipids, leading to changes in cellular lipid composition and metabolism .
Transport and Distribution
The transport and distribution of Diethyl 1-Tetradecylphosphonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific cellular compartments. The localization and accumulation of Diethyl 1-Tetradecylphosphonate can influence its activity and function within the cell .
Subcellular Localization
Diethyl 1-Tetradecylphosphonate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Diethyl 1-Tetradecylphosphonate is crucial for its role in modulating cellular processes and interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 1-tetradecanephosphonate can be synthesized through a reaction between 1-tetradecene and diethyl phosphite in the presence of di-tert-butyl peroxide and silver fluoride as catalysts. The reaction is carried out at 149°C for 5 hours under an inert atmosphere. The progress of the reaction is monitored using gas chromatography, and the product is purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the synthesis of Diethyl 1-tetradecanephosphonate follows similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the temperature and reaction time, ensuring efficient conversion of raw materials to the desired product .
化学反应分析
Types of Reactions
Diethyl 1-tetradecanephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Diethyl 1-Dodecylphosphonate
- Diethyl-n-Octadecylphosphonate
- N-Hexylphosphonic Acid
- N-Dodecylphosphonic Acid
Uniqueness
Diethyl 1-tetradecanephosphonate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Additionally, its ability to form stable complexes with enzymes sets it apart from other phosphonates .
属性
IUPAC Name |
1-diethoxyphosphoryltetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIYYOBPHXJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348698 | |
| Record name | Diethyl 1-Tetradecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5191-09-3 | |
| Record name | Diethyl 1-Tetradecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

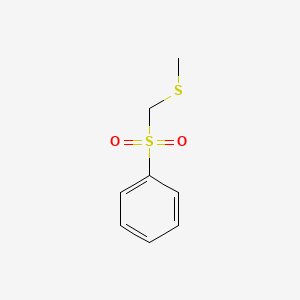
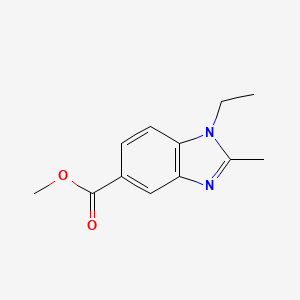
![2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B1596469.png)

